N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine
Description
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-methyl-N-(4-pyrrolidin-1-ylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C16H19N3/c1-18(15-8-10-17-11-9-15)14-4-6-16(7-5-14)19-12-2-3-13-19/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
MQHOMQGAHWSDAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N2CCCC2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-N-methylpyridin-4-amine with 4-(pyrrolidin-1-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated amines.
Scientific Research Applications
N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine is a complex organic compound with a pyrrolidine ring, a phenyl group, and a pyridine ring. It has a molecular weight of approximately 230.31 g/mol. The compound is investigated for potential therapeutic effects, especially in treating neurological disorders, and it is used as a building block to synthesize complex molecules.
Scientific Research Applications
This compound has applications in chemistry, biology, and medicine. It can be employed as a chemical probe in studies of receptor interactions and signaling pathways.
Chemistry
The compound is used as a building block in synthesizing more complex molecules. It can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
- Substitution Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Biology
The compound is investigated for its potential as a ligand in receptor-binding studies. Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. It may interact with dopamine and serotonin receptors, which are critical in treating psychiatric disorders.
Medicine
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity to certain proteins, while the phenyl and pyridine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The compound’s pyridine core distinguishes it from analogues with pyrimidine, pyrazole, or tetrahydro-2H-pyran systems. Key structural comparisons include:
Key Observations :
- Heterocyclic Core : Pyridine (target) offers a six-membered aromatic ring with one nitrogen atom, contrasting with pyrimidine (two nitrogens) or pyrazole (two adjacent nitrogens). These differences influence electronic properties and binding affinities.
- Amine Substituents : The target’s pyrrolidine group (five-membered ring) differs from piperidine (six-membered in ) and cyclopropylamine (). Smaller rings like pyrrolidine may enhance conformational rigidity compared to piperidine .
Key Observations :
- The target compound’s synthesis likely employs palladium-mediated cross-coupling (analogous to ), achieving moderate yields (~50% estimated). This contrasts with ’s lower yield (17.9%), attributed to challenges in pyrazole functionalization.
- High purity (≥99%) is achievable via HPLC, as demonstrated in .
Physical and Spectroscopic Properties
Biological Activity
N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine is an organic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Pyrrolidine ring
- Phenyl group
- Pyridine ring
Its molecular formula is CHN, with a molecular weight of approximately 230.31 g/mol. The methyl group attached to the nitrogen atom of the amine contributes to its unique properties and potential biological activities.
Research indicates that this compound interacts with various neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential roles as antagonists or modulators in treating psychiatric disorders. The compound's structural features enhance binding affinity to specific receptors, influencing its pharmacological profile.
Neuropharmacology
The compound has shown significant activity in neuropharmacological studies. For example, it has been evaluated for its effects on:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways could have implications for disorders like schizophrenia or Parkinson's disease.
- Serotonin Receptors : Interaction with serotonin receptors may contribute to antidepressant effects.
Antimicrobial Activity
In addition to neuropharmacological applications, this compound has been investigated for antimicrobial properties. Studies have indicated that derivatives of pyrrolidine compounds exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The following table summarizes some findings related to its antimicrobial activity:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus |
| 4-(Pyrrolidin-1-yl)-N,N-dimethylbenzamide | 10 | Escherichia coli |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-bromo-N-methylpyridin-4-amine with 4-(pyrrolidin-1-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This method allows for the efficient production of the compound while enabling modifications to enhance efficacy or selectivity.
Structural Variants
Several structural variants share similarities with this compound, which can influence their biological activity:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-Methyl-N-(4-methylpiperazin-1-yl)phenyl)pyridin-4-amine | Piperazine instead of pyrrolidine | Altered binding properties |
| 2-Amino-N-(4-pyridyl)-N-methylbenzamide | Different substitutions on benzamide ring | Affects receptor selectivity |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
- Neuropharmacology : Investigations into its efficacy as a treatment for depression and anxiety disorders are ongoing, with preliminary results indicating promising receptor interaction profiles .
- Antimicrobial Research : In vitro studies have demonstrated that derivatives exhibit significant antibacterial activity, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
- Cancer Research : Some derivatives are being explored for their ability to inhibit cancer cell proliferation through targeted receptor interactions, further establishing their therapeutic potential .
Q & A
Q. What are the established synthetic routes for N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves Buchwald-Hartwig amination or Ullmann coupling to form the C–N bond between the pyridine and aryl-pyrrolidine moieties. Key steps include:
- Catalyst selection : Copper(I) bromide (CuBr) or palladium catalysts for coupling reactions, with cesium carbonate (Cs₂CO₃) as a base .
- Solvent optimization : Polar aprotic solvents like DMSO or DMF enhance reactivity .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) yields ~17–59% purity, confirmed by NMR and HRMS .
- Yield challenges : Steric hindrance from the pyrrolidine group may require extended reaction times (e.g., 48 hours at 35°C) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 1 ppm) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrrolidine-phenyl-pyridine scaffold) .
- IR spectroscopy : Detect functional groups (e.g., N–H stretches at ~3298 cm⁻¹) .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like phosphodiesterase 4 (PDE4) using human peripheral blood mononuclear cells (PBMCs) .
- Cell-based models : Evaluate anti-inflammatory activity via LPS-induced TNF-α suppression (e.g., IC₅₀ = 5–389 nM for PDE4 inhibitors) .
- Solubility and stability : Assess in PBS or DMSO at physiological pH (7.4) to guide dosing in animal models .
Advanced Research Questions
Q. How does the compound’s crystallographic structure inform its pharmacological interactions?
- Intramolecular hydrogen bonding : Stabilizes conformations critical for target binding (e.g., N–H⋯N interactions with bond lengths ~2.9–3.0 Å) .
- Dihedral angles : Influence steric accessibility; e.g., pyrimidine-phenyl dihedrals of ~11–70° modulate binding pocket compatibility .
- π–π stacking : Aromatic interactions (centroid distances ~3.7 Å) enhance affinity for hydrophobic enzyme pockets .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved therapeutic indices?
- Pyrrolidine substitution : Bulky groups (e.g., methyl or trifluoromethoxy) reduce emetogenicity while retaining anti-inflammatory potency (e.g., therapeutic index = 578 for EPPA-1 vs. 0.15 for rolipram) .
- Pyridine modifications : Electron-withdrawing groups (e.g., fluorine) improve metabolic stability and bioavailability .
- Linker optimization : Ethyl or morpholino spacers between aromatic systems enhance solubility without compromising target engagement .
Q. How can computational modeling predict binding modes and off-target effects?
- Docking studies : Use PDE4 or LOX enzyme structures (PDB IDs) to map interactions (e.g., hydrogen bonds with catalytic residues) .
- MD simulations : Assess conformational dynamics over 100-ns trajectories to identify stable binding poses .
- ADMET prediction : Tools like SwissADME forecast logP (~2.5), CNS permeability, and CYP450 inhibition risks .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?
- Species-specific metabolism : Rat pica assays (measuring non-nutritive consumption) correlate with emetogenicity in higher species (e.g., ferrets) .
- Pharmacokinetic profiling : Compare plasma half-life (t₁/₂) and tissue distribution to explain discrepancies in anti-inflammatory vs. adverse effects .
- Dose-response recalibration : Adjust in vitro IC₅₀ values using allometric scaling for interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
